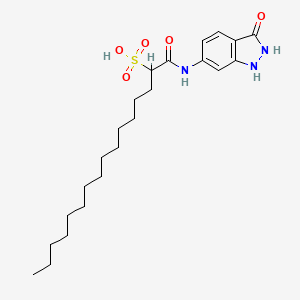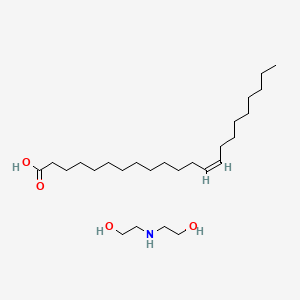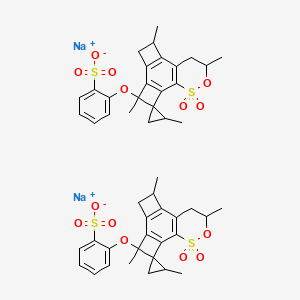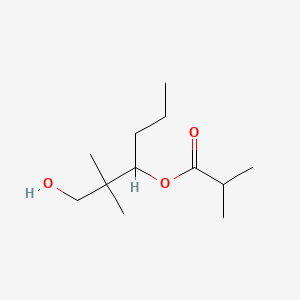
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate is an organic compound with the molecular formula C12H24O3 It is a derivative of butyl isobutyrate, where the butyl group is substituted with a 2-hydroxy-1,1-dimethylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate typically involves the esterification of isobutyric acid with 1-(2-hydroxy-1,1-dimethylethyl)butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major product is 1-(2-oxo-1,1-dimethylethyl)butyl isobutyrate.
Reduction: The major product is 1-(2-hydroxy-1,1-dimethylethyl)butanol.
Substitution: The major products depend on the substituent introduced, such as 1-(2-chloro-1,1-dimethylethyl)butyl isobutyrate.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butyl isobutyrate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-(2-Hydroxy-1,1-dimethylethyl)butanol: Lacks the ester group, making it less versatile in synthetic applications.
2-Hydroxy-1,1-dimethylethyl acetate: Has a similar structure but different reactivity due to the acetate group.
Uniqueness
1-(2-Hydroxy-1,1-dimethylethyl)butyl isobutyrate is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
85508-24-3 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(1-hydroxy-2,2-dimethylhexan-3-yl) 2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-6-7-10(12(4,5)8-13)15-11(14)9(2)3/h9-10,13H,6-8H2,1-5H3 |
Clave InChI |
FFNFFJIEBFOUED-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)(C)CO)OC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)

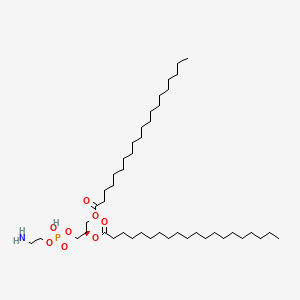
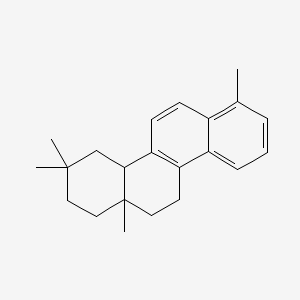
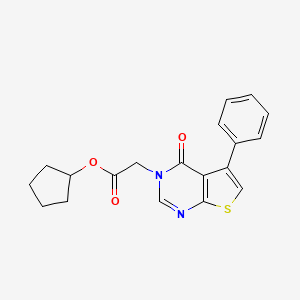
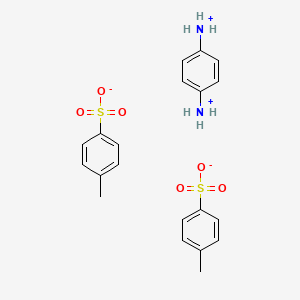
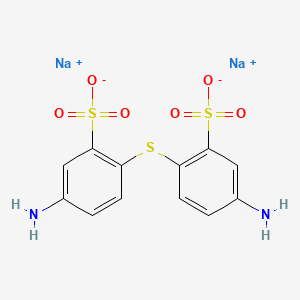

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)

